2-溴-2,3,3,3-四氟丙酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

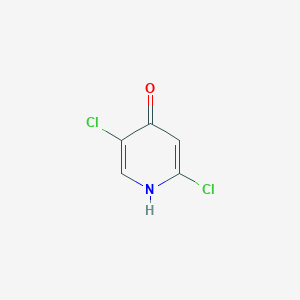

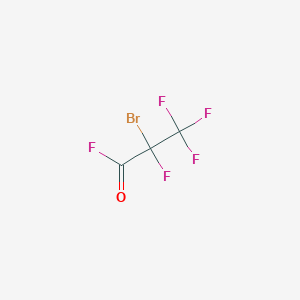

The compound 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride is a fluorinated organic molecule that is of interest due to its potential applications in various chemical syntheses. The presence of both bromine and fluorine atoms within the same molecule makes it a versatile reagent for introducing fluorine-containing groups into organic compounds, which can significantly alter their physical and chemical properties.

Synthesis Analysis

The synthesis of fluorinated compounds like 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride can involve the use of elemental fluorine or its derivatives. For instance, bromine trifluoride (BrF3) is a reagent that can be used to introduce nucleophilic fluoride ions into organic molecules, which is a key step in the synthesis of compounds with various fluorinated groups . Additionally, the use of zinc-mediated coupling reactions has been demonstrated to be effective in the synthesis of related fluorinated compounds, such as the reaction of benzyl 2-bromo-2,3,3,3-tetrafluoropropanoate with chiral imines to produce α-fluoro-α-(trifluoromethyl)-β-amino esters .

Molecular Structure Analysis

The molecular structure of 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride is characterized by the presence of a bromine atom and multiple fluorine atoms attached to a three-carbon chain. The specific arrangement of these halogens can influence the reactivity and stability of the molecule. For example, the BrO(3)F(2)(-) anion, a related bromine(VII) species, exhibits D(3)(h) symmetry and has been studied for its unique structural properties, which include specific Br-O and Br-F bond lengths .

Chemical Reactions Analysis

The chemical reactivity of 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride is influenced by the presence of the bromine and fluorine atoms. For example, the photocatalytic reaction of 2-bromo-3,3,3-trifluoropropene with N-aryl amino acids involves the activation of the C(sp2)-Br bond, leading to the formation of gem-difluoro vinyl radicals and subsequent radical cyclization to produce tetrahydroquinolines . Additionally, the regioselective fluorination of brominated benzene derivatives with wet tetra-n-butylammonium fluoride (TBAF) demonstrates the potential for selective introduction of fluorine atoms into organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride are influenced by its halogen content. The presence of fluorine atoms can increase the molecule's thermal stability and chemical resistance, making it suitable for various applications. The use of a semi-molten mixture of tetrabutylammonium bromide and an alkali metal fluoride has been found to be an efficient system for the synthesis of organofluorine compounds, indicating the potential for facile fluoride-ion exchange reactions . Copolymerization studies involving fluorinated monomers also provide insights into the reactivity and compatibility of such compounds with other monomers, which can affect their polymerization behavior and the properties of the resulting polymers .

科学研究应用

立体选择性醛醇缩合反应

2-溴-2,3,3,3-四氟丙酰胺,一种与2-溴-2,3,3,3-四氟丙酰氟类似的化合物,已用于与各种醛类进行高度立体选择性的醛醇缩合反应 . 该反应在室温下受三苯基膦和催化量的钛(IV)异丙醇盐的影响,优先生成α-氟-α-(三氟甲基)-β-羟基酰胺的赤型异构体 .

灭火剂

2-溴-3,3,3-三氟丙烯,另一种与2-溴-2,3,3,3-四氟丙酰氟相关的化合物,正在被用作密闭空间的灭火剂 . 这种应用对于评估其在大气环境中降解的环境影响特别重要 .

烷基溴化物的合成

在一个报道的例子中,2-溴-3,3,3-三氟丙烯(BTP)被用作自由基受体 . 采用这种策略,合成了一系列三氟甲基化的仲烷基溴化物,收率良好至优异,并且具有广泛的官能团耐受性 . 该方案的实用性通过生物活性分子的多样化和直接修饰得到了进一步证明 .

作用机制

Target of Action

It’s known that this compound is valuable in synthetic chemistry , suggesting it may interact with a variety of molecular targets depending on the specific reaction context.

Mode of Action

It’s known to be used in various organic synthesis reactions, including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions . These reactions suggest that the compound can act as a versatile reagent in the formation of various fluorinated organic compounds.

Pharmacokinetics

It’s known that the compound has a molecular weight of 22693 , a density of 1.8000 (rough estimate) , and a boiling point of 31 °C . These properties may influence its pharmacokinetic behavior.

Result of Action

As a reagent in organic synthesis, its primary effect is likely the formation of various fluorinated organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride. For instance, its boiling point of 31 °C suggests that it can easily vaporize at room temperature, which could affect its stability and reactivity. Additionally, safety information indicates that it’s corrosive , suggesting that it should be handled with care to prevent harm to the user or the environment.

属性

IUPAC Name |

2-bromo-2,3,3,3-tetrafluoropropanoyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrF5O/c4-2(6,1(5)10)3(7,8)9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRAJKIIZHDCNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BrF5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371325 |

Source

|

| Record name | 2-bromo-2,3,3,3-tetrafluoropropanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6129-62-0 |

Source

|

| Record name | 2-bromo-2,3,3,3-tetrafluoropropanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。